COUMARIN, 4-HYDROXY-3-(o-TOLYL)-

CAS No.: 73791-18-1

Cat. No.: VC20616322

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73791-18-1 |

|---|---|

| Molecular Formula | C16H12O3 |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | 4-hydroxy-3-(2-methylphenyl)chromen-2-one |

| Standard InChI | InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9,17H,1H3 |

| Standard InChI Key | VQGWOYFTFPZGBZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

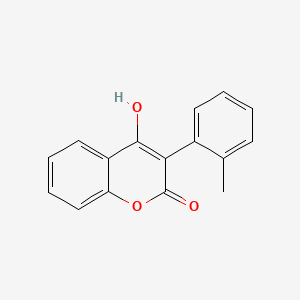

Coumarin, 4-hydroxy-3-(o-tolyl)-, systematically named 4-hydroxy-3-(2-methylphenyl)chromen-2-one, belongs to the coumarin family of benzopyrone derivatives. Its IUPAC name reflects the hydroxyl group at position 4 and the o-tolyl substituent at position 3 on the coumarin scaffold . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₃ | |

| Molecular Weight | 252.26 g/mol | |

| CAS Registry Number | 73791-18-1 | |

| SMILES | CC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O | |

| InChIKey | VQGWOYFTFPZGBZ-UHFFFAOYSA-N |

Tautomerism and Electronic Structure

The compound exhibits keto-enol tautomerism, common to 4-hydroxycoumarins. The enol form dominates in solution due to intramolecular hydrogen bonding between the hydroxyl group and the lactone carbonyl . Density functional theory (DFT) calculations predict planar geometry, with the o-tolyl group inducing slight steric hindrance, influencing reactivity at the 3-position .

Synthetic Methodologies

Core Synthesis from 4-Hydroxycoumarin

The primary route involves Friedel-Crafts alkylation of 4-hydroxycoumarin with o-tolyl magnesium bromide, followed by acid-catalyzed cyclization . Alternative methods include:

-

Stepwise Acylation-Cyclization:

Functionalization Strategies

Derivatives are synthesized via:

-

Schiff Base Formation: Reaction with o-tolualdehyde yields imine intermediates, which undergo cyclization with mercaptoacetic acid to form thiazolidinone-fused coumarins .

-

O-Acylation: Acetylation of the 4-hydroxy group using acetic anhydride enhances solubility for pharmacological assays .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Nuclear Magnetic Resonance (NMR)

¹H-NMR (CDCl₃, δ ppm):

¹³C-NMR:

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich coumarin ring facilitates electrophilic attacks at positions 6 and 8. Nitration studies show preferential substitution at C-6 when reacted with nitric acid/sulfuric acid .

Cyclocondensation Reactions

Reaction with mercaptoacetic acid produces thiazolidinone hybrids (e.g., N-[4-oxo-2-(o-tolyl)thiazolidin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide), confirmed by MS and elemental analysis . These derivatives exhibit enhanced bioactivity compared to the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume